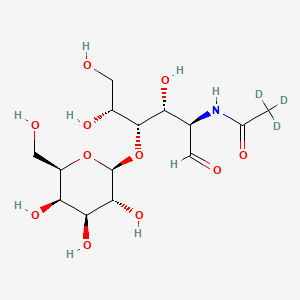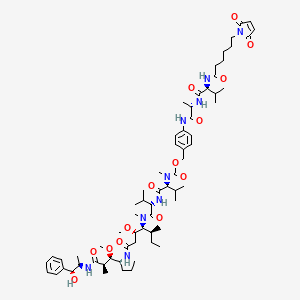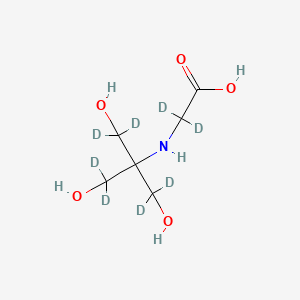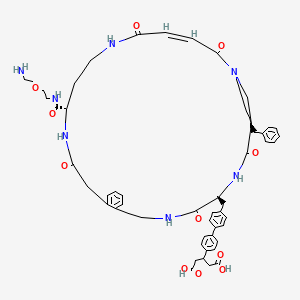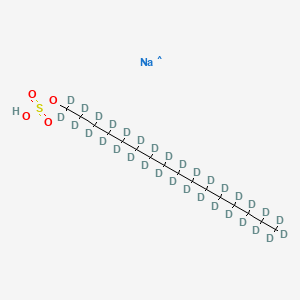
Sodium hexadecyl sulfate-d33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hexadecyl sulfate-d33 is a deuterium-labeled version of sodium hexadecyl sulfate. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the compound’s pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium hexadecyl sulfate-d33 typically involves the deuteration of sodium hexadecyl sulfate. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium into the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the efficient production of the compound. The purity and isotopic labeling are critical factors in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hexadecyl sulfate-d33 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Sodium hexadecyl sulfate-d33 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of sodium hexadecyl sulfate-d33 involves its interaction with molecular targets and pathways. The deuterium labeling can affect the compound’s binding affinity and interaction with enzymes and receptors. This can lead to changes in the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug interactions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- Sodium tetradecyl sulfate
- Sodium dodecyl sulfate
- Sodium octadecyl sulfate
Comparison: Sodium hexadecyl sulfate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium can significantly alter the compound’s properties, making it more stable and providing valuable insights into reaction mechanisms and metabolic pathways. This uniqueness makes this compound a preferred choice for specific research applications .
Eigenschaften
Molekularformel |
C16H34NaO4S |
|---|---|
Molekulargewicht |
378.7 g/mol |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
InChI-Schlüssel |
HMWHAHJOIHEFOG-XZAQTRAVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




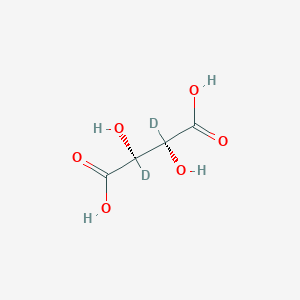
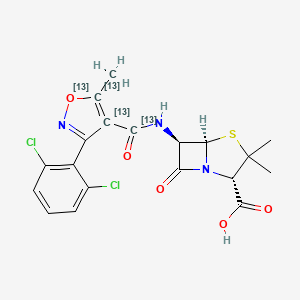

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
